4-(p-Benzyloxyphenyl)-3-buten-2-one
Description
4-(p-Benzyloxyphenyl)-3-buten-2-one is a substituted butenone derivative characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the para position of the phenyl ring. These compounds belong to the α,β-unsaturated ketone family, which are pivotal in organic synthesis, fragrance formulation, and pharmaceutical intermediates due to their conjugated double bond system and electrophilic reactivity .
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C17H16O2/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
InChI Key |
PWNCWNHMBUMBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The substituent on the phenyl ring significantly influences the physicochemical and biological properties of 3-buten-2-one derivatives. Key analogs include:
*Calculated based on structural similarity.
Key Observations :
Physicochemical Properties
- Solubility : Methoxy and benzyloxy derivatives are less water-soluble than phenyl or furyl analogs due to increased hydrophobicity.
- Stability : α,β-unsaturated ketones are prone to Michael addition reactions; benzyloxy’s steric hindrance may reduce reactivity compared to smaller substituents .
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